molecular formula C16H18ClNO2S B4857802 N-[1-(4-chlorophenyl)propyl]-4-methylbenzenesulfonamide CAS No. 652155-23-2

N-[1-(4-chlorophenyl)propyl]-4-methylbenzenesulfonamide

Cat. No.: B4857802
CAS No.: 652155-23-2
M. Wt: 323.8 g/mol
InChI Key: FELFCXNYILITQS-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)propyl]-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide group attached to a propyl chain terminating in a 4-chlorophenyl moiety. Its molecular formula is C₁₆H₁₈ClNO₂S, with a molecular weight of 323.83 g/mol.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)propyl]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c1-3-16(13-6-8-14(17)9-7-13)18-21(19,20)15-10-4-12(2)5-11-15/h4-11,16,18H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELFCXNYILITQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589385
Record name N-[1-(4-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652155-23-2
Record name N-[1-(4-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)propyl]-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-(4-chlorophenyl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)propyl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds, depending on the substituent introduced.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods, often involving the reaction of 4-chlorophenylpropylamine with sulfonyl chlorides. The synthesis pathways typically aim to enhance the yield and purity of the compound while minimizing the use of hazardous reagents.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of carbonic anhydrases (CAs), particularly CA IX, which is implicated in cancer progression. The compound demonstrated significant enzyme inhibition with an IC50 value ranging from 10.93 to 25.06 nM against CA IX, showcasing its selectivity over CA II (IC50 values between 1.55 to 3.92 µM) . This selectivity suggests a promising avenue for developing anti-cancer drugs targeting CA IX.

Anti-cancer Properties

The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including MDA-MB-231 (a breast cancer cell line). It was found to induce apoptosis significantly, with a notable increase in annexin V-FITC positive cells, indicating its potential as an anti-cancer agent . The mechanism involves disrupting the cellular processes that lead to tumor growth and metastasis.

Antibacterial Activity

N-[1-(4-chlorophenyl)propyl]-4-methylbenzenesulfonamide has also been investigated for its antibacterial properties. In vitro studies revealed that it exhibits significant inhibition against several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae . The compound's ability to disrupt bacterial growth mechanisms positions it as a candidate for developing new antibiotics.

Potential in Drug Development

The compound's structural characteristics make it a valuable intermediate in synthesizing other biologically active compounds. For instance, it has been utilized in synthesizing levocetirizine, an antihistamine used to treat allergic conditions . The ability to modify its structure allows for the exploration of various pharmacological effects.

Case Studies and Research Findings

StudyApplicationFindings
Study on CA IX InhibitionCancer TreatmentIC50 values: 10.93–25.06 nM for CA IX; selective over CA II
Anti-cancer ActivityMDA-MB-231 Cell LineInduced apoptosis with a significant increase in annexin V-FITC positive cells
Antibacterial ActivityVarious StrainsSignificant inhibition against S. aureus and K. pneumoniae

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)propyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their inhibition or death. This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide Groups

N'-[1-(4-chlorophenyl)propylidene]benzenesulfonohydrazide (CAS 111315-87-8)
  • Molecular Formula : C₁₅H₁₅ClN₂O₂S
  • Molecular Weight : 322.81 g/mol
  • Key Differences: Replaces the sulfonamide group with a sulfonohydrazide and features a propylidene (CH₂-CH₂-CH₂) linkage instead of a propyl chain.
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)
  • Molecular Formula : C₁₉H₂₂ClN₃O₂S
  • Molecular Weight : 403.91 g/mol
  • Key Differences: Incorporates a piperidinylidene ring and a phenylethyl group, enhancing rigidity and lipophilicity.
N-[1-(4-chlorophenyl)propyl]-4-(difluoromethoxy)aniline
  • Molecular Formula: C₁₆H₁₆ClF₂NO
  • Molecular Weight : 311.75 g/mol
  • Key Differences: Substitutes the sulfonamide with an aniline group and adds a difluoromethoxy substituent.

Functional Group Variations

ABT-263 (Navitoclax)
  • Molecular Formula : C₄₇H₅₅ClF₃N₅O₆S₃
  • Molecular Weight : 974.61 g/mol
  • Key Differences : A complex BCL-2 inhibitor with multiple sulfonamide and piperazinyl groups. Demonstrates how sulfonamides are utilized in high-molecular-weight therapeutics, contrasting with the simpler structure of the target compound .
N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine
  • Key Differences : Features a benzimidazole ring instead of a sulfonamide. The 4-chlorophenyl group is retained, highlighting its role in enhancing binding affinity in heterocyclic systems .

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features Reference
N-[1-(4-chlorophenyl)propyl]-4-methylbenzenesulfonamide C₁₆H₁₈ClNO₂S 323.83 Sulfonamide, chlorophenyl, propyl High lipophilicity -
N'-[1-(4-chlorophenyl)propylidene]benzenesulfonohydrazide C₁₅H₁₅ClN₂O₂S 322.81 Sulfonohydrazide, propylidene Reduced hydrogen-bonding capacity
W-15 C₁₉H₂₂ClN₃O₂S 403.91 Piperidinylidene, phenylethyl Structural similarity to opioids
ABT-263 (Navitoclax) C₄₇H₅₅ClF₃N₅O₆S₃ 974.61 Multiple sulfonamides, piperazine BCL-2 inhibitor
N-[1-(4-chlorophenyl)propyl]-4-(difluoromethoxy)aniline C₁₆H₁₆ClF₂NO 311.75 Aniline, difluoromethoxy Enhanced metabolic stability

Research Findings and Implications

  • Pharmacological Potential: Sulfonamide derivatives like W-15 and ABT-263 highlight the group’s versatility in targeting diverse biological pathways, from opioid receptors to apoptosis regulators .
  • Structure-Activity Relationships (SAR) : The 4-chlorophenyl group consistently enhances binding affinity across analogs, while substituents like piperidinylidene or difluoromethoxy fine-tune selectivity and pharmacokinetics .
  • Synthetic Challenges : Copper-mediated methods () offer efficiency for sulfonamide synthesis, but steric hindrance from bulky groups (e.g., in ’s ruthenium complexes) may require tailored conditions .

Biological Activity

N-[1-(4-chlorophenyl)propyl]-4-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in recent years due to its diverse biological activities. This article focuses on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a propyl chain attached to a 4-chlorophenyl group and a 4-methylbenzenesulfonamide moiety. The presence of the sulfonamide group is crucial for its biological activity, as it can interact with various biological targets.

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing efficacy comparable to traditional antibiotics.

  • Case Study : In vitro studies demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .

2. Anticancer Potential

The compound's structural features suggest potential anticancer activity. Analogous compounds with similar substitutions have shown promising results in inhibiting cancer cell proliferation.

  • Research Findings : A study reported that derivatives of sulfonamides with 4-chlorophenyl substitutions exhibited enhanced cytotoxicity against MCF-7 breast cancer cells, indicating a potential mechanism for inducing apoptosis in cancerous cells .

3. Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties. The biological activity of this compound includes inhibition of pro-inflammatory cytokines.

  • Mechanism : The compound may inhibit the cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial metabolism and inflammation.
  • Receptor Modulation : It may interact with specific receptors that mediate cellular responses to inflammation and cancer cell growth.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus5 µM
AntimicrobialEscherichia coli10 µM
AnticancerMCF-7 (breast cancer)15 µM
Anti-inflammatoryCOX-1/COX-2Inhibition observed

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[1-(4-chlorophenyl)propyl]-4-methylbenzenesulfonamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves sulfonylation of a primary amine (e.g., 1-(4-chlorophenyl)propan-1-amine) with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key intermediates are characterized via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy to confirm regioselectivity and purity . For example, 1H NMR^1 \text{H NMR} can verify the presence of sulfonamide protons (~8-10 ppm) and aromatic protons from the chlorophenyl group (7.2-7.6 ppm).

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses Bruker or Rigaku diffractometers, and structures are refined using SHELXL (part of the SHELX suite). For example, demonstrates bond-length precision (mean σ(C–C) = 0.005 Å) and R-factor convergence (R = 0.056). Hydrogen bonding and torsional angles are analyzed to confirm stereochemistry .

Q. What analytical techniques validate the purity and stability of this sulfonamide under physiological conditions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm monitors purity (>95%). Stability studies at pH 7.4 (phosphate buffer, 37°C) assess degradation via LC-MS. Solubility is measured using shake-flask methods, with logP values predicted via computational tools like ACD/Labs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodological Answer : Discrepancies arise from solvent polarity and pH effects. For instance, reports solubility of 2.5 µg/mL at pH 7.4, but ionic strength adjustments (e.g., 0.1 M NaCl) may alter results. Use standardized protocols (OECD 105) and validate via nephelometry. Cross-reference with COSMO-RS simulations to predict solvent-solute interactions .

Q. What experimental designs are optimal for evaluating its bioactivity against cancer targets like Bcl-2?

  • Methodological Answer : Use fluorescence polarization assays to measure binding affinity to Bcl-2/Bcl-xL (IC50_{50} determination). outlines a structure-based approach: dock the sulfonamide moiety into the hydrophobic cleft of Bcl-2 using Schrödinger Suite. Validate cytotoxicity in MCF-7 or HeLa cell lines with MTT assays, comparing EC50_{50} values to known inhibitors .

Q. How can synthetic yields be improved while minimizing byproducts like regioisomers?

  • Methodological Answer : Optimize reaction parameters:

  • Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance sulfonylation efficiency.
  • Temperature : Maintain 0–5°C to suppress side reactions (e.g., sulfonate ester formation).
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC. highlights >85% yield with these adjustments .

Q. What strategies address the impact of electron-withdrawing substituents (e.g., -Cl) on sulfonamide reactivity?

  • Methodological Answer : The 4-chlorophenyl group increases electrophilicity at the sulfonamide sulfur, enhancing nucleophilic substitution. Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to map charge distribution. Experimentally, compare reaction rates with analogs lacking -Cl (e.g., 4-methylphenyl derivatives) via kinetic studies (UV-Vis monitoring) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(4-chlorophenyl)propyl]-4-methylbenzenesulfonamide
Reactant of Route 2
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N-[1-(4-chlorophenyl)propyl]-4-methylbenzenesulfonamide

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